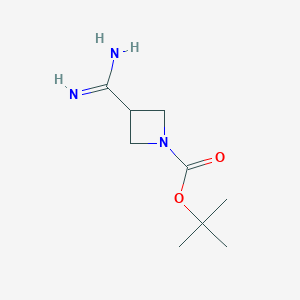
tert-Butyl 3-carbamimidoylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-carbamimidoylazetidine-1-carboxylate: is a chemical compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a carbamimidoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with various reagents. One common method includes the use of imidazole, triphenylphosphine, and iodine in toluene . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-carbamimidoylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the azetidine ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional functional groups, while reduction can produce simpler azetidine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its azetidine ring is of particular interest due to its potential to mimic natural substrates in enzymatic reactions .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of pharmaceutical compounds. It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- acetic acid tert-butyl 3-carbamimidoylazetidine-1-carboxylate
Uniqueness: this compound stands out due to its carbamimidoyl group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets, such as enzyme inhibitors and receptor modulators .
Propriétés
IUPAC Name |
tert-butyl 3-carbamimidoylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6H,4-5H2,1-3H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLGGYXHNPYCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
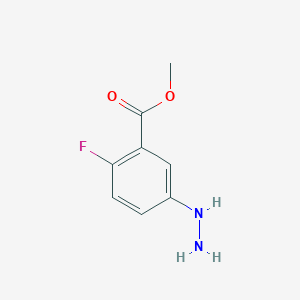
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
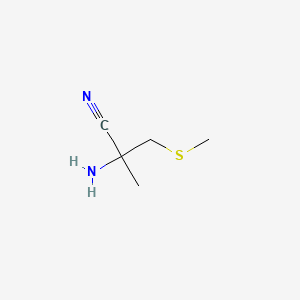
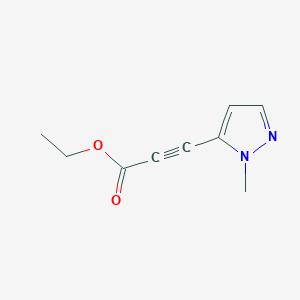
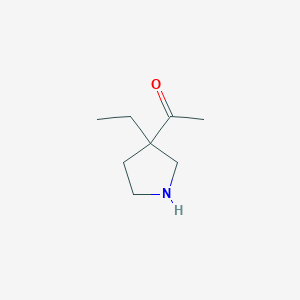

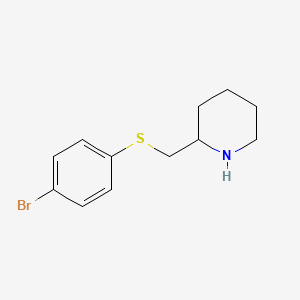
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)

![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
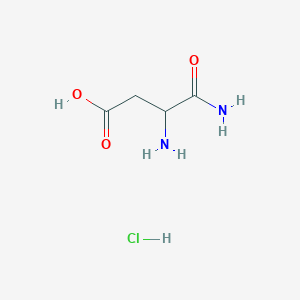
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
